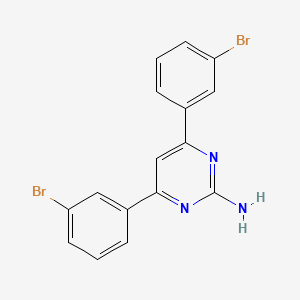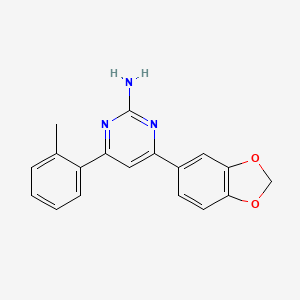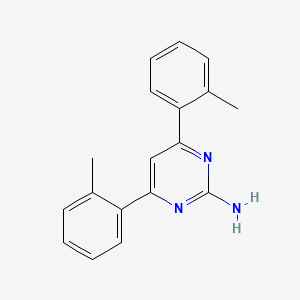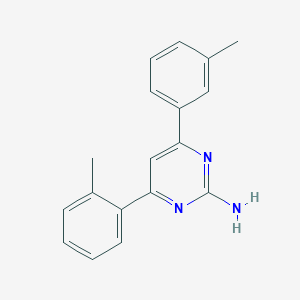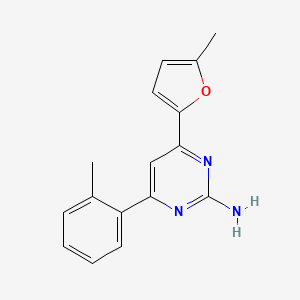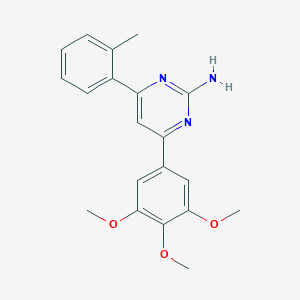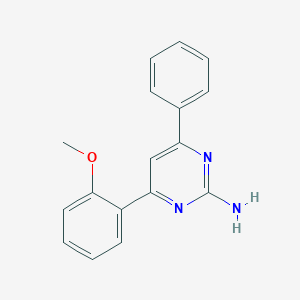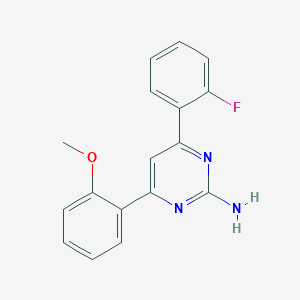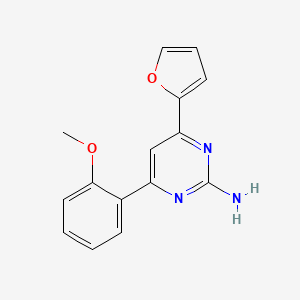
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as FMOP, is a pyrimidine-based compound which has recently been studied for its potential applications in scientific research. It has been found to possess unique properties which make it an attractive option for a range of applications, including as an inhibitor of enzymes, a catalyst in chemical reactions, and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been found to be a useful catalyst in chemical reactions, such as the reduction of nitrobenzene to aniline. Additionally, 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications, such as as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that its inhibitory activity is due to its ability to interact with the active site of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, its catalytic activity is thought to be due to its ability to form a complex with the nitrobenzene substrate, which facilitates the reduction of nitrobenzene to aniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it has been found to possess anti-inflammatory effects, which may be due to its ability to inhibit the enzyme tyrosinase. Additionally, it has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its relatively low cost and easy availability. Additionally, its unique properties make it an attractive option for a range of applications. However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not very stable in aqueous solutions and is rapidly degraded by light and air. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential direction is to further study its mechanism of action, in order to better understand its properties and potential applications. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and antioxidant effects. Other potential future directions include the exploration of its potential as a drug delivery system and its use in the synthesis of other compounds.
Synthesemethoden
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized through a two-step process. The first step involves the reaction of furan-2-carbaldehyde with 2-methoxyphenylhydrazine to form the intermediate compound 4-(furan-2-yl)-6-(2-methoxyphenyl)-2-hydrazinopyrimidine. This intermediate compound then undergoes a cyclization reaction with acetic acid to form 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-6-3-2-5-10(13)11-9-12(18-15(16)17-11)14-7-4-8-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEMVSZZFDVXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

